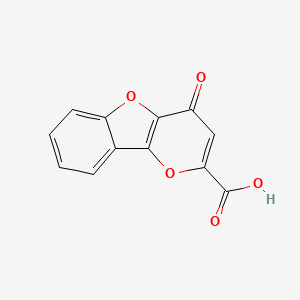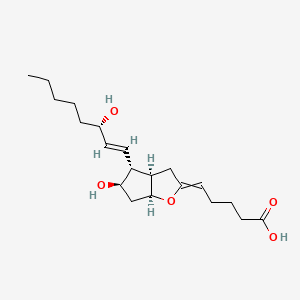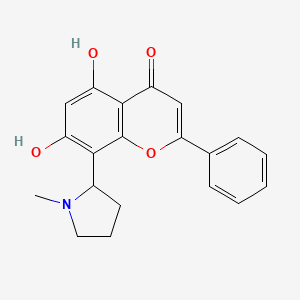
3-氧代十六烷酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Keto palmitic acid, also known as 3-keto palmitate or 3-oxohexadecanoate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 3-Keto palmitic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Keto palmitic acid has been primarily detected in urine. Within the cell, 3-keto palmitic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 3-Keto palmitic acid exists in all eukaryotes, ranging from yeast to humans. In humans, 3-keto palmitic acid is involved in fatty acid biosynthesis pathway.
3-oxopalmitic acid is an oxo-fatty acid comprising palmitic acid having an oxo group at the 3-position; an intermediate in fatty acid biosynthesis. It is a long-chain fatty acid and a 3-oxo fatty acid. It derives from a hexadecanoic acid.
科学研究应用
过氧化物酶体蛋白研究中的合成和检测: 3-氧代十六烷酰辅酶A,3-氧代十六烷酸的衍生物,被合成用于研究过氧化物酶体双功能蛋白。该研究重点关注在高效液相色谱(HPLC)的各种条件下该化合物的行为,这对于研究D-双功能蛋白和L-双功能蛋白等酶至关重要 (Tsuchida et al., 2017)。
在细胞色素P450酶氧化过程中的作用: 16-氧代十六烷酸,与3-氧代十六烷酸密切相关,在细胞色素P450酶氧化它的背景下被研究。已知这些酶将醛氧化成相应的酸或通过脱羧机制氧化成较短的烯烃。这项研究提供了对这种脂肪酸的酶促氧化过程的见解 (Davis et al., 1996)。
在尸蜡中的鉴定: 氧代脂肪酸,包括10-氧代十六烷酸等衍生物,已使用薄层色谱和气相色谱-质谱技术在尸蜡中被鉴定。这项研究对于法医学很重要,因为尸蜡是在尸体分解过程中形成的一种蜡状物质 (Takatori & Yamaoka, 1977)。
植物十八碳烯酸生物合成: 对植物十八碳烯酸的研究,包括与3-氧代十六烷酸相关的化合物,揭示了它们参与调节植物的各种生理过程,如防御和形态发生。这些发现有助于理解这些化合物在植物中的生物合成和功能 (Schaller & Weiler, 1997)。
化学合成应用: 已探索在化学合成中使用3-氧代十六烷酸甲酯等化合物。例如,一项研究专注于使用此类化合物立体选择性合成原地衣酸甲酯,突出了其在有机合成和药物应用中的潜力 (Chang & Rosenblum, 1984)。
室内环境中微生物群落分析: 较长的3-OH FA,包括与3-氧代十六烷酸相似的化合物,可以作为室内环境中放线菌的标记。这对理解和表征这些环境中的微生物群落具有重要意义 (Sebastian et al., 2005)。
植物角质层中角质酸的研究: 已合成某些16碳酸的甲酯,与3-氧代十六烷酸相关,并研究了它们在植物角质层中的存在。这项研究有助于更深入地了解植物角质层的组成和生物合成 (Tulloch, 1980)。
马铃薯中伤口诱导酶的研究: 对马铃薯中一种伤口诱导酶的研究,涉及ω-羟基脂肪酸:NADP氧化还原酶,使用16-氧代十六烷酸酯(类似于3-氧代十六烷酸)来了解酶的作用机制。这项研究在植物生物学和对损伤的反应方面具有重要意义 (Agrawal & Kolattukudy, 1978)。
属性
分子式 |
C16H30O3 |
|---|---|
分子量 |
270.41 g/mol |
IUPAC 名称 |
3-oxohexadecanoic acid |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h2-14H2,1H3,(H,18,19) |
InChI 键 |
ASICPMTWQSESKX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)O |
规范 SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)O |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,3S,4R,9S,17R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1238707.png)
![(3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1238711.png)

![N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B1238715.png)



![1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone](/img/structure/B1238722.png)




